6-Azauridine triphosphate ammonium

P2Y receptor pharmacology nucleotide signaling receptor subtype selectivity

Standard UTP and GTP analogs often suffer from poor solubility or ambiguous incorporation data. This compound solves both: the ammonium salt delivers ≥200 mg/mL solubility (no DMSO), while the 6-aza modification provides unique GTP-mimicry in E. coli RNA polymerase. - **Key utility**: T7 RNA Pol incorporation efficiency 37±3% (vs 97% UTP) - ideal for pre-steady-state kinetics & cryo-EM - **Differentiator**: Functions as GTP analog in multisubunit polymerases - not achievable with 5-azaUTP or 6-azaUMP - **Supply advantage**: Ammonium salt form eliminates co-solvents, preserves enzyme activity

Molecular Formula C8H17N4O15P3
Molecular Weight 502.16 g/mol
Cat. No. B15598677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Azauridine triphosphate ammonium
Molecular FormulaC8H17N4O15P3
Molecular Weight502.16 g/mol
Structural Identifiers
InChIInChI=1S/C8H14N3O15P3.H3N/c12-4-1-9-11(8(15)10-4)7-6(14)5(13)3(24-7)2-23-28(19,20)26-29(21,22)25-27(16,17)18;/h1,3,5-7,13-14H,2H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18);1H3/t3-,5-,6-,7-;/m1./s1
InChIKeyNBPGGITWHCJKEL-LBDSCFHVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Azauridine Triphosphate Ammonium: Compound Overview


6-Azauridine triphosphate ammonium (6-azaUTP) is a base-modified analog of uridine triphosphate (UTP) in which the uracil 6-position carbon is substituted with nitrogen, forming a 1,2,4-triazine ring [1]. This single-atom substitution alters hydrogen-bonding geometry, base-pairing fidelity, and substrate recognition by RNA polymerases and nucleotide-binding proteins [2]. As a triphosphate nucleotide analog, 6-azaUTP serves as both a competitive inhibitor and an alternative substrate in RNA synthesis and transcription regulation studies . The ammonium salt form improves aqueous solubility and handling in biochemical assays.

Workflow RNA polymerase transcription and nucleotide incorporation assays
Selection Ammonium salt for high aqueous solubility and organic co-solvent-free buffer preparation
Use Context Polymerase fidelity studies, base-pairing ambiguity probes, and RNA modification research

Why 6-Azauridine Triphosphate Ammonium Has No Direct Substitute


Substituting 6-azaUTP with other UTP analogs or native UTP fails in applications requiring specific enzyme recognition patterns. The 6-aza modification alters the uracil base's electronic distribution and hydrogen-bonding network, producing distinct functional outcomes that vary by target enzyme [1]. For instance, 6-azaUTP acts as a P2Y2-selective agonist with no P2Y4 activity, whereas 2-thio-UTP and 4-thio-UTP display different selectivity profiles [2]. In polymerase incorporation assays, 6-azaUTP is poorly tolerated (37 ± 3% efficiency), while 5-thiopheno-6-azaUTP achieves 77 ± 2% efficiency [1]. Furthermore, the metabolic precursor 6-azaUMP inhibits OMP decarboxylase with a Ki of 12 ± 3 nM, a potency that differs from related inhibitors such as pyrazofurin 5′-monophosphate (Ki = 3.6 ± 0.7 nM) and allopurinol-3-riboside 5′-monophosphate (Ki = 240 ± 20 nM) [3]. These quantitative differences preclude simple analog interchange and mandate product-specific selection.

Phosphorylation State
6-AzaUMP is an ODCase inhibitor, not a polymerase substrate; monophosphate form cannot replace triphosphate for RNA incorporation studies.
Base-Recognition Specificity
5-AzaUTP targets the UTP site and inhibits synthesis, while 6-azaUTP acts as a GTP analog in E. coli RNAP. This unique GTP-mimetic property does not transfer to positional isomers.
Salt Form Solubility
Free acid form requires organic co-solvents, limiting aqueous assay compatibility and potentially introducing solvent artifacts. Ammonium salt selection is critical for aqueous workflows.

6-Azauridine Triphosphate Ammonium Quantitative Evidence


Aqueous Solubility: Ammonium Salt vs. Free Acid

6-Aza-UTP functions as a selective P2Y2 receptor agonist and displays no detectable agonist activity at the P2Y4 receptor. This contrasts sharply with native UTP, which activates both receptors non-selectively, and with other base-modified UTP analogs that exhibit graded selectivity. [1]

Aqueous Solubility
Head-to-head
Ammonium 200 mg/mL
Free acid 10 mM DMSO
Enables aqueous buffer preparation without DMSO; supports enzyme-compatible assay design.
≥39.8-fold higher aqueous concentration at 25°C.
P2Y receptor pharmacology nucleotide signaling receptor subtype selectivity

T7 RNA Polymerase Incorporation Efficiency

6-Azauridine triphosphate is poorly tolerated by T7 RNA polymerase, incorporating with an efficiency of 37 ± 3% compared to native UTP under identical conditions. This quantifiable limitation provides a benchmark for evaluating chemical modifications designed to improve incorporation, such as the 5-thiophene conjugate, which achieves 77 ± 2% efficiency. [1]

T7 RNAP Incorporation
Reported
37 ± 3%
vs UTP 97 ± 2%
Defines compound as a low-efficiency substrate; useful for polymerase fidelity and accommodation studies.
T7 RNAP in vitro transcription, denaturing PAGE.
in vitro transcription RNA polymerase modified nucleotide incorporation

Base-Recognition Ambiguity in E. coli RNA Polymerase

In germinating wheat embryonic axes treated with 6-azauridine at concentrations required to maximally inhibit UTP biosynthesis, the intracellular ratio of 6-azaUTP to UTP reaches approximately 2:1. Under these conditions, 6-azauridine substitutes for uridine in newly synthesized RNA at a frequency of approximately 1 in 18 residues (5.6%). [1]

E. coli RNAP Specificity
Reported
6-AzaUTP Replaces GTP
5-AzaUTP Replaces UTP, inhibits
Unique GTP-mimetic behavior in E. coli RNAP, enabling GTP-binding site probing.
Functional substitution, not UTP analog.
pyrimidine metabolism in vivo nucleotide pools antimetabolite pharmacology

In Vivo RNA Incorporation Profile

The monophosphate metabolite 6-azauridine 5′-monophosphate (6-azaUMP) inhibits Plasmodium falciparum orotidine 5′-monophosphate decarboxylase (PfODCase) with a Ki of 12 ± 3 nM in linear competitive inhibition with respect to OMP. This potency ranks third among tested inhibitors, behind pyrazofurin 5′-monophosphate (Ki = 3.6 ± 0.7 nM) and xanthosine 5′-monophosphate (Ki = 4.4 ± 0.7 nM), but is 20-fold more potent than allopurinol-3-riboside 5′-monophosphate (Ki = 240 ± 20 nM). [1]

In Vivo Incorporation
Reported
5.6% substitution
Ratio 6-azaUTP:UTP ≈ 2:1
Quantifies intracellular RNA modification extent; supports metabolic labeling study design.
Wheat embryonic axes, growth-inhibitory concentration.
OMP decarboxylase Plasmodium falciparum pyrimidine biosynthesis inhibition

Chain Termination in SARS-CoV-2 RdRp

Human dUTPase (EC 3.6.1.23) hydrolyzes 6-azaUTP to 6-azaUMP and diphosphate with 39% of the activity observed with its native substrate dUTP. This intermediate catalytic rate indicates that 6-azaUTP is recognized but suboptimally processed by the cellular nucleotide sanitation machinery. [1]

RdRp Chain Termination
Cross-study
SARS-CoV-2 Enhanced termination
CHIKV No inhibition
Virus-selective activity supports coronavirus-specific RdRp mechanistic studies.
SARS-CoV-2 with nsp14/nsp10 exonuclease; CHIKV RTC assay.
nucleotide metabolism dUTPase substrate specificity

Application Scenarios for 6-Azauridine Triphosphate Ammonium


RNA Polymerase Fidelity and Nucleotide Accommodation

Employ 6-azaUTP as a P2Y2-selective agonist probe to dissect P2Y2-mediated signaling pathways without confounding P2Y4 activation. Based on the evidence that 6-azaUTP exhibits P2Y2 agonist activity with zero detectable P2Y4 activity, it enables clean pharmacological dissection of these closely related receptor subtypes [4]. Contrast with UTP (dual agonist) or 2-thio-UTP (partial selectivity) as appropriate experimental controls.

GTP-Binding Site Probing in Multisubunit RNA Polymerases

Use 6-azaUTP as the reference baseline compound (37 ± 3% incorporation efficiency) when evaluating new 6-aza-modified nucleotides for improved polymerase compatibility. The defined incorporation rate provides a quantitative comparator for assessing whether structural modifications (e.g., 5-position conjugation) successfully enhance enzymatic acceptance [4]. This application is particularly relevant for laboratories developing emissive nucleoside analogs for RNA labeling and structural studies.

In Vivo Metabolic Labeling and RNA Modification

Apply 6-azauridine (the nucleoside prodrug) to generate intracellular 6-azaUTP pools with a characterized 2:1 ratio relative to UTP and a defined RNA substitution frequency of approximately 1 in 18 residues [4]. This predictable metabolic profile supports experimental designs requiring controlled perturbation of pyrimidine nucleotide pools and quantification of RNA incorporation effects on cellular function.

Coronavirus RdRp Mechanistic Studies

Use 6-azaUMP (generated intracellularly from 6-azauridine or its triphosphate) as a reference inhibitor (Ki = 12 ± 3 nM) for Plasmodium falciparum OMP decarboxylase when validating novel inhibitors or characterizing enzyme mutants. The established Ki value enables direct potency comparisons with pyrazofurin-5′-monophosphate, XMP, and allopurinol-3-riboside-5′-monophosphate [4]. This provides a calibrated inhibition benchmark for antimalarial drug discovery programs targeting pyrimidine biosynthesis.

Application
Selection Property
Validation Focus
RNA polymerase fidelity and nucleotide accommodation studies
Defined low-efficiency substrate with aqueous buffer compatibility
Pre-steady-state kinetics, structural-state capture (cryo-EM / X-ray)
GTP-binding site probing in multisubunit RNA polymerases
Unique GTP-analog behavior in E. coli RNAP
Nucleotide discrimination and H-bonding contact mapping
In vivo metabolic labeling and RNA modification
Reported intracellular incorporation parameters (ratio, substitution rate)
Dose-solution preparation and RNA incorporation quantification
Coronavirus RdRp mechanistic studies
Enhanced chain termination in SARS-CoV-2 RdRp with proofreading exonuclease
Interplay of incorporation, mismatch extension, and exonucleolytic repair

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